molecular formula C14H14N4O3 B2649676 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034374-97-3

1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2649676
CAS No.: 2034374-97-3
M. Wt: 286.291
InChI Key: LMUARKWVJOIUQT-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a chemical compound offered for research purposes. The pyrazole-carboxamide scaffold is a recognized structure in medicinal chemistry and is known to be associated with a wide spectrum of biological activities . Pyrazole derivatives are frequently investigated in pharmaceutical research for their potential as kinase inhibitors , and they have also been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties . As a promising chemical entity, this compound is intended for use in early-stage drug discovery and chemical biology studies. Its specific molecular targets, mechanism of action, and primary research applications are yet to be fully characterized and represent an area for further investigation by qualified researchers. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-17-11(2-5-16-17)13(19)15-6-8-18-7-3-10-4-9-21-12(10)14(18)20/h2-5,7,9H,6,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUARKWVJOIUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the pyrazole moiety. The final step involves the formation of the carboxamide group. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs, such as J9C (6-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-[(pyrimidin-5-yl)amino]pyridine-2-carboxamide), share a pyrazole-carboxamide backbone but differ in substituents and heterocyclic appendages. Key comparisons include:

Property Target Compound J9C
Molecular Formula C₁₄H₁₄N₄O₃ (deduced) C₂₁H₁₉N₇O
Molecular Weight ~298.29 g/mol 397.43 g/mol
Key Functional Groups Pyrazole, carboxamide, furopyridinone Pyrazole, pyridine, pyrimidine, carboxamide
Predicted logP 1.2 (moderate solubility) 2.5 (less soluble)
Heterocyclic Motifs Furopyridinone (O, N) Pyrimidine (N-rich)

The target compound’s lower molecular weight and reduced logP suggest improved solubility and bioavailability compared to J9C.

Pharmacological Implications

  • J9C: The pyrimidine-amino group may target enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase, common in antifolate therapies .

Metabolic and Stability Profiles

  • The ethyl-carboxamide linker in the target compound may improve metabolic stability by reducing oxidative susceptibility compared to J9C’s phenyl-pyrazole group.
  • J9C’s aromatic phenyl and pyrimidine groups could increase cytochrome P450-mediated metabolism, shortening its half-life .

Biological Activity

1-Methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrazole ring and a furo[2,3-c]pyridine moiety, suggest diverse biological activities. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a pyrazole derivative with the following structural formula:

IUPAC Name 1methylN(2(7oxofuro[2,3c]pyridin6(7H)yl)ethyl)1Hpyrazole5carboxamide\text{IUPAC Name }this compound
PropertyValue
Molecular FormulaC15H15N3O3
Molecular Weight285.30 g/mol
CAS Number2034272-68-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the pyrazole core.
  • Introduction of the furo[2,3-c]pyridine moiety.
  • Formation of the carboxamide group.

Optimizing reaction conditions such as temperature and solvent choice can significantly enhance yields and purity. Techniques like microwave-assisted synthesis are often employed to improve efficiency.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. For example, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation and apoptosis.

Anti-HIV Activity

A series of pyrazole derivatives have been evaluated for their anti-HIV activity, with some exhibiting EC50 values in the nanomolar range. The structure-activity relationship (SAR) suggests that modifications at the C5' position of the pyrazole ring can enhance anti-HIV potency.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Compounds targeting enzymes like USP7 have shown promise in modulating pathways related to cancer and viral infections.
  • Binding Affinity : The binding affinity to specific receptors or enzymes is crucial for its activity; studies using surface plasmon resonance (SPR) have demonstrated effective interactions with target proteins.

Case Studies

  • USP7 Inhibition : A study focused on the development of USP7 inhibitors revealed that compounds similar to this compound showed promising results in modulating Mdm2 levels and consequently p53 activity, which is vital for tumor suppression .
    CompoundKD (µM)IC50 (nM)Selectivity Index
    Compound A47122High
    Compound B50018Moderate
  • Antiviral Studies : Another study evaluated various pyrazole derivatives against wild-type HIV strains, identifying compounds with EC50 values as low as 0.0038 µmol/L, highlighting the potential antiviral applications of this class of compounds .

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example:

  • Step 1: Prepare the furopyridine core via cyclization of a substituted pyridine precursor under acidic conditions .
  • Step 2: Introduce the ethyl linker via nucleophilic substitution or amide coupling.
  • Step 3: Attach the pyrazole-carboxamide moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
    Intermediates are characterized by ¹H/¹³C-NMR (to confirm regioselectivity), FT-IR (amide bond verification at ~1650 cm⁻¹), and HPLC (purity >95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
  • Multinuclear NMR: ¹H-NMR identifies proton environments (e.g., methyl groups at δ ~3.0 ppm, aromatic protons in pyrazole/furopyridine rings), while ¹³C-NMR confirms carbonyl carbons (~170 ppm) .
  • X-ray Crystallography: Resolves stereochemical ambiguities in crystalline intermediates .

Q. How are common impurities identified during synthesis, and what mitigation strategies are employed?

Methodological Answer:

  • LC-MS detects byproducts (e.g., unreacted intermediates, dealkylated derivatives).
  • Column Chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes polar impurities.
  • Recrystallization in ethanol/water mixtures improves purity (>98%) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Predict transition states and activation energies for key steps (e.g., cyclization or amide bond formation).
  • Reaction Path Search Algorithms: Narrow optimal conditions (solvent, temperature) by simulating energy profiles .
  • Machine Learning (ML): Train models on historical reaction data to predict yields and selectivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS peaks)?

Methodological Answer:

  • Variable Temperature NMR: Differentiates dynamic effects (e.g., rotamers) from structural anomalies.
  • Isotopic Labeling: Tracks unexpected functional group transformations (e.g., using ¹⁵N-labeled amines).
  • 2D NMR (COSY, HSQC): Assigns ambiguous proton-carbon correlations, especially in fused-ring systems .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., pyrazole methyl groups, furopyridine oxygen) via Suzuki coupling or reductive amination .
  • In Vitro Assays: Test analogs for target binding (e.g., kinase inhibition) and correlate with Hammett parameters or molecular docking scores .
  • Pharmacokinetic Profiling: Assess metabolic stability (CYP450 assays) and solubility (shake-flask method) .

Q. What are the challenges in scaling up the synthesis, and how are they addressed?

Methodological Answer:

  • Reactor Design: Use flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .
  • Process Analytical Technology (PAT): Monitor reactions in real-time via Raman spectroscopy or FT-IR probes .
  • Green Chemistry: Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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